molecular formula C21H21F3N4O2 B2931779 N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034554-60-2

N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2931779
CAS No.: 2034554-60-2
M. Wt: 418.42
InChI Key: TXMOFKIITHDSHI-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic chemical compound designed for pharmacological and biochemical research. It features a hybrid structure incorporating two privileged scaffolds in medicinal chemistry: an isoxazole carboxamide core and a 3-(trifluoromethyl)pyrazole moiety. The isoxazole ring is a common pharmacophore found in compounds with a wide range of biological activities . Similarly, the pyrazole scaffold is considered pharmacologically important and is present in agents with diverse therapeutic activities . The inclusion of a trifluoromethyl group is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. This specific molecular architecture suggests potential for interaction with various biological targets. Researchers may investigate this compound as a potential modulator of enzyme systems or cellular pathways. Its structure is characteristic of molecules explored in early-stage drug discovery for various diseases, including cancer, where isoxazole derivatives have been studied for their inhibitory effects on targets like protein kinases and tubulin polymerization . This product is provided for research purposes in chemical biology and target identification. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-5-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2/c22-21(23,24)19-10-11-27(25-19)12-13-28(16-8-4-5-9-16)20(29)17-14-18(30-26-17)15-6-2-1-3-7-15/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMOFKIITHDSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the isoxazole ring, followed by the introduction of the trifluoromethyl-pyrazolyl group. Key reagents include cyclopentanone, phenylhydrazine, and trifluoromethylation agents. Reaction conditions often require controlled temperatures and the use of organic solvents.

Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This may involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced reactor systems to manage the complex synthetic steps efficiently.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride.

  • Substitution: Halides, amines.

Major Products:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction leads to alcohols and amines.

  • Substitution reactions yield various functionalized derivatives.

Scientific Research Applications

N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is utilized in a wide array of scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

  • Medicine: Explored for potential therapeutic applications due to its bioactivity.

  • Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. The isoxazole ring plays a crucial role in stabilizing the compound's interaction with its targets, leading to the modulation of specific biological pathways.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s closest analogs are pyrazole- and isoxazole-containing carboxamides. Key differences include:

  • Heterocyclic Core: Isoxazole vs. Pyrazole: The central isoxazole ring (O and N at positions 1 and 2) differs from pyrazole (two N atoms at positions 1 and 2). Substituents: The phenyl group at position 5 of the isoxazole contrasts with analogs like N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which places a 3-chlorophenyl group directly on the pyrazole ring .
  • Side Chain Variations :

    • The 2-(3-trifluoromethyl-pyrazol-1-yl)ethyl chain in the main compound introduces a flexible linker and a secondary pyrazole ring, whereas analogs such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature sulfanyl (S–) bridges or aldehyde groups .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Groups : Common to all compared compounds, the CF₃ group enhances metabolic stability and lipophilicity. Its electron-withdrawing nature also influences aromatic ring electronics .
  • Sulfanyl groups in ’s analog may increase molecular weight and alter solubility compared to oxygen-based linkers .

Data Table: Structural Comparison

Parameter Main Compound N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Heterocycle Isoxazole Pyrazole Pyrazole
Substituent Positions 5-phenyl (isoxazole), N-cyclopentyl, 2-(3-CF₃-pyrazol-1-yl)ethyl 3-carboxamide (pyrazole), N-(3-chlorophenyl), 1-methyl, 5-CF₃ 4-carbaldehyde (pyrazole), 3-CF₃, 5-(3-chlorophenylsulfanyl), 1-methyl
Molecular Formula Not available in evidence C₁₂H₉ClF₃N₃O Not fully specified
Average Mass (Da) Not available 303.668 Not available
Key Functional Groups Carboxamide, CF₃, cyclopentyl, phenyl Carboxamide, CF₃, 3-chlorophenyl Carbaldehyde, CF₃, sulfanyl, 3-chlorophenyl

Biological Activity

N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an isoxazole ring, a cyclopentyl group, and a trifluoromethyl-substituted pyrazole moiety. This unique combination of functional groups contributes to its biological properties.

  • Antimicrobial Activity : Several studies have indicated that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, pyrazole derivatives have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
  • p38 MAPK Inhibition : The compound may also act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Related compounds have demonstrated IC50 values ranging from 13 nM to 53 nM against p38 MAPK, indicating potent anti-inflammatory potential .
  • Neutrophil Migration Interference : Certain pyrazole derivatives have been identified as effective in inhibiting neutrophil migration, which plays a significant role in inflammatory diseases. IC50 values for these compounds range from 10 nM to 55 nM, suggesting that this compound may similarly impact neutrophil chemotaxis .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating inflammatory conditions and infections. Its ability to modulate key pathways involved in inflammation and microbial resistance positions it as a candidate for further development.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Reference
AntimicrobialPyrazole derivatives~250 μg/mL
p38 MAPK InhibitionVarious derivatives13 - 53
Neutrophil MigrationN-pyrazolyl ureas10 - 55

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